Tetrahydrofurfuryl-N,N-dimethylamine
Description
Tetrahydrofurfuryl-N,N-dimethylamine (THF-DMA) is a tertiary amine featuring a tetrahydrofurfuryl group (a saturated furan ring) attached to a dimethylamine moiety. The tetrahydrofurfuryl group likely confers unique steric and electronic characteristics, distinguishing it from linear alkyl or aromatic analogs.
Properties
IUPAC Name |
N,N-dimethyl-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-7-4-3-5-9-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAJLDZOBJSTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952954 | |
| Record name | N,N-Dimethyl-1-(oxolan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-09-4 | |
| Record name | Tetrahydro-N,N-dimethyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl-N,N-dimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1-(oxolan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofurfuryl-N,N-dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl-N,N-dimethylamine can be synthesized through several methods. One common method involves the reductive amination of furfuryl alcohol using dimethylamine and a hydrogenation catalyst such as palladium on activated charcoal. The reaction is typically carried out in ethanol under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as tetrahydrofurfurylamine.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Tetrahydrofurfuryl-N,N-dimethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile in chemical reactions, forming bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar N,N-Dimethylamine Derivatives
Structural and Physicochemical Properties
Key Observations :
- Polarity and Solubility : The tetrahydrofurfuryl group in THF-DMA introduces oxygen-containing cyclic ether functionality, likely increasing polarity and water solubility compared to alkyl-substituted analogs (e.g., N-butyl-N,N-dimethylamine) .
- Biological Activity : Unlike platinum-based dimethylamine complexes (), THF-DMA’s cyclic ether group may reduce cytotoxicity but enhance compatibility with biological systems for drug delivery or surfactant applications.
Functional Performance
- Surfactant Properties : Alkyl-N,N-dimethylamines (e.g., 18-O-18 in ) exhibit low critical micelle concentrations (CMCs) due to hydrophobic tails. THF-DMA’s cyclic ether group may reduce micelle stability but improve solubility in aqueous-organic mixtures .
- Pharmacological Potential: The dimethylamine group in cisplatin analogs enhances DNA binding (), but THF-DMA’s tetrahydrofuran ring could alter bioavailability or target specificity compared to platinum complexes.
Biological Activity
Tetrahydrofurfuryl-N,N-dimethylamine (THF-DMA) is an organic compound with the molecular formula C₇H₁₅NO. It is a tertiary amine derived from tetrahydrofuran, characterized by the presence of a dimethylamino group. This compound has garnered attention in various scientific domains due to its unique chemical properties and potential biological activities.
THF-DMA is known for its ability to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Capable of being reduced to simpler amines.
- Substitution : The dimethylamino group can be substituted with other functional groups.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and catalytic hydrogenation for reduction. The molecular weight of THF-DMA is approximately 129.20 g/mol, which influences its pharmacokinetics and interaction with biological systems.
Enzyme-Catalyzed Reactions
THF-DMA is employed in studies involving enzyme-catalyzed reactions, particularly those involving amines. Its structure allows it to serve as a substrate or inhibitor in various enzymatic pathways, potentially influencing metabolic processes.
Neuropharmacological Effects
Recent studies have indicated that compounds similar to THF-DMA may exhibit neuroprotective properties. For instance, tetrahydroisoquinoline (THIQ) derivatives have shown significant neuroprotective effects, which could be extrapolated to THF-DMA due to structural similarities. These derivatives are noted for their antioxidative and anti-inflammatory properties, suggesting that THF-DMA might also possess similar activities .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Tertiary Amine | Potential neuroprotective effects; enzyme substrate |
| Furfurylamine | Primary Amine | Used in similar applications but differs in reactivity |
| Dimethylamine | Tertiary Amine | Known for neurotoxic effects; genotoxic potential |
This table illustrates the comparative biological activities of THF-DMA with similar compounds, emphasizing its unique position due to its specific structure and properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
